![molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0](/img/structure/B566783.png)
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that contains a bromine atom and a methyl group attached to a triazolo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can also be employed.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Actividad Biológica
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- CAS Number : 1260678-93-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to active sites of various enzymes. Additionally, it may influence cellular pathways involved in inflammation and cell proliferation.
Enzyme Inhibition
Research indicates that derivatives of triazolo compounds can inhibit various enzymes associated with disease pathways. For instance, studies have shown that similar compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .
Biological Activity and Therapeutic Applications
Recent investigations into the antiproliferative effects of triazolo derivatives have highlighted their potential in cancer therapy. For example:
- Antiproliferative Activity : The compound was evaluated against several cancer cell lines, including breast, colon, and lung cancers. The results indicated promising antiproliferative activity, suggesting that it could be developed further for therapeutic applications .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antiproliferative Activity | Mechanism of Action |
---|---|---|
This compound | Moderate against multiple cancer cell lines | Enzyme inhibition (AXL kinase) |
3-Methyl-[1,2,4]triazolo[3,4-b]quinazoline | High against breast cancer cells | Unknown |
5-Methyl-[1,2,4]triazolo[3,4-b]pyridine | Low against lung cancer cells | Unknown |
Study on Antiproliferative Effects
A significant study evaluated the antiproliferative activity of various triazolo derivatives against human cancer cell lines. The findings revealed that this compound exhibited moderate activity with an IC₅₀ value indicating effective inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
A recent investigation into the structure-activity relationship (SAR) of triazolo compounds indicated that modifications to the triazolo ring could enhance biological activity. The study suggested that compounds with specific substitutions could improve potency against targets such as Cryptosporidium parvum, showing potential for broader applications in infectious diseases .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound is part of the triazolo-pyridine family, which has been extensively studied for its potential in drug design. Notable applications include:
-
Antitumor Activity :
- Research indicates that derivatives of triazolo compounds may exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit AXL receptor tyrosine kinase, which is implicated in various cancers . The inhibition of this pathway suggests potential use in cancer therapies.
- Antiviral Properties :
- Metal-Chelating Properties :
Case Study 1: Inhibition of AXL Receptor Tyrosine Kinase
A patent describes the use of 2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as inhibitors of AXL receptor tyrosine kinase function. The study outlines the synthesis of various derivatives and their evaluation against cancer cell lines, highlighting the structure-activity relationship (SAR) that enhances their potency against specific cancer types .
Case Study 2: Antiviral Activity
A focused screening campaign identified several triazolo compounds that inhibited viral replication in vitro. The study emphasized the importance of substituent variations on the triazole ring in enhancing antiviral efficacy. The findings suggest that this compound could be a promising candidate for further development into antiviral agents .
Summary of Applications
Application Area | Description |
---|---|
Antitumor Activity | Inhibition of AXL receptor tyrosine kinase; potential use in cancer therapy |
Antiviral Properties | Effectiveness against viral replication mechanisms; potential development into antiviral agents |
Metal-Chelating | Use in treatments for diseases involving metal ions; potential applications in parasitology |
Propiedades
IUPAC Name |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPZBHCNPBGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856708 |
Source
|
Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260678-93-0 |
Source
|
Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.